N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)13-26-19-12-18(10-11-21(19)30-15-24(4,5)23(26)28)25-22(27)14-29-20-9-7-6-8-17(20)3/h6-12,16H,13-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLQDBAOYZHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a tetrahydrobenzo[b][1,4]oxazepine core. Its molecular formula is C22H28N2O3, and it has a molecular weight of approximately 368.48 g/mol. The presence of the isobutyl and o-tolyloxy groups contributes to its lipophilicity and bioactivity.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazepine can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study found that similar oxazepine derivatives reduced cell viability in human cancer cell lines by promoting cell cycle arrest and apoptosis.
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to compounds with oxazepine structures. These compounds may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A notable study conducted on a series of oxazepine derivatives showed that one variant exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis.
Case Study: Antimicrobial Efficacy
In a comparative study involving several derivatives of the oxazepine class, N-(5-isobutyl...) demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
- Core structure : Features a benzo[e][1,4]diazepin ring, differing from the target compound’s oxazepin by replacing oxygen with nitrogen at position 1.
- Substituents: Includes a but-3-en-1-yl group at position 5 and a pyridin-3-ylamino-pyrimido[4,5-d]pyrimidinyl moiety.
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (from ):
- Core structure: Thiazolidinone ring fused with a chromen-2-one system.
- Functional groups : The 4-methyl-2-oxochromen moiety provides UV absorption properties, contrasting with the target compound’s benzooxazepin core.
- Synthesis : Prepared via ZnCl₂-catalyzed cyclization, differing from the target compound’s likely multi-step coupling approach .
- Core structure : Benzo[b]oxazolo[3,4-d][1,4]oxazin, combining oxazole and oxazine rings.
- Substituents: Includes a pyridinyl-oxazolidinone group, enhancing metabolic stability.
- Comparison : The oxazolo-oxazin scaffold offers greater rigidity but reduced solubility compared to the target compound’s oxazepin-acetamide system .
Functional Group Analysis
Pharmacokinetic and Binding Properties
- Target Compound : The o-tolyloxy group may reduce metabolic clearance compared to simpler aryloxy groups due to steric hindrance .
- Thiazolidinone Derivatives: Chromen-based systems exhibit fluorescence, enabling imaging applications—unreported for the target compound .
Research Findings and Limitations
- In contrast, compounds like 11p and thiazolidinone derivatives employ well-established cyclization protocols .
- Biological Data Gap: No activity data (e.g., IC₅₀, binding affinities) for the target compound are available in the cited references, limiting direct pharmacological comparisons.
Q & A
Q. What are the key synthetic pathways and challenges for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the benzoxazepine core. Critical steps include:
- Coupling reactions : Amide bond formation between the benzoxazepine intermediate and the o-tolyloxyacetamide moiety using reagents like EDCl/HOBt or DCC .
- Optimization of reaction conditions : Temperature control (e.g., reflux in anhydrous THF), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMF for polar intermediates) to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, followed by characterization via ¹H/¹³C NMR and mass spectrometry (MS) to confirm structural integrity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- NMR spectroscopy : ¹H NMR resolves substituent patterns (e.g., isobutyl methyl groups, o-tolyl aromatic protons), while ¹³C NMR confirms carbonyl (C=O) and ether (C-O) functionalities .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for single-crystal analysis to determine stereochemistry and hydrogen-bonding networks in derivatives .
- High-resolution MS (HRMS) : Validates molecular weight and isotopic patterns .
Q. What structural features influence its physicochemical properties?
- The tetrahydrobenzo[b][1,4]oxazepine core contributes to rigidity, while the isobutyl group enhances lipophilicity, impacting solubility in organic solvents like DMSO or chloroform .
- The 2-(o-tolyloxy)acetamide moiety introduces steric hindrance, potentially affecting binding interactions in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response profiling : Validate activity thresholds using standardized assays (e.g., kinase inhibition IC₅₀, antimicrobial MIC) with positive/negative controls .
- Metabolite screening : LC-MS/MS to identify degradation products or active metabolites that may confound results .
- Structural analogs : Compare activity with derivatives (e.g., ethyl or allyl substituents) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s bioactivity for pharmacological applications?
- SAR-driven modifications : Replace the o-tolyloxy group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance target affinity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases, GPCRs) .
Q. How is stereochemical integrity maintained during synthesis, and how are enantiomers characterized?
- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration of stereocenters in the benzoxazepine ring .
- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) in key cyclization steps .
Q. What computational methods are used to predict intermolecular interactions in crystallization?
- Hydrogen-bonding analysis : Graph set theory (Etter’s rules) to map interaction patterns in crystal lattices .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict packing motifs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
